molecular formula C3H6O2 B1434741 Methyl Acetate-d6 CAS No. 32113-85-2

Methyl Acetate-d6

Cat. No.: B1434741
CAS No.: 32113-85-2
M. Wt: 80.12 g/mol
InChI Key: KXKVLQRXCPHEJC-WFGJKAKNSA-N
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Description

Methyl Acetate-d6 is a deuterated form of methyl acetate, with the chemical formula C3D6O2. It is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms, which replace the hydrogen atoms in the molecule. This substitution helps to reduce the background signals in NMR spectra, making it easier to analyze the sample of interest .

Preparation Methods

Methyl Acetate-d6 can be synthesized through the esterification of deuterated methanol (methanol-d4) and deuterated acetic acid (acetic acid-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include:

    Reactants: Methanol-d4 and acetic acid-d4

    Catalyst: Sulfuric acid

    Reaction Temperature: Room temperature to 60°C

    Reaction Time: Several hours to complete the esterification

Industrial production methods may involve the use of microwave-assisted esterification, which has been shown to be more efficient and effective compared to conventional methods . This method optimizes variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates.

Chemical Reactions Analysis

Methyl Acetate-d6 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated methanol and deuterated acetic acid.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: this compound can be reduced to deuterated methanol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are deuterated methanol and deuterated acetic acid .

Scientific Research Applications

Methyl Acetate-d6 is widely used in scientific research, particularly in the field of NMR spectroscopy. Its deuterium atoms help to minimize background signals, allowing for clearer and more accurate analysis of the sample. Some specific applications include:

Mechanism of Action

The primary mechanism by which methyl acetate-d6 exerts its effects is through its role as a solvent in NMR spectroscopy. The deuterium atoms in the compound do not produce significant signals in the NMR spectrum, which helps to reduce background noise and allows for the clear detection of the sample being analyzed. This makes it an invaluable tool for obtaining detailed structural information about molecules .

Comparison with Similar Compounds

Methyl Acetate-d6 can be compared to other deuterated solvents used in NMR spectroscopy, such as:

    Acetone-d6: Another deuterated solvent commonly used in NMR spectroscopy.

    DMSO-d6: Deuterated dimethyl sulfoxide, widely used due to its ability to dissolve a wide range of compounds.

    Chloroform-d: Deuterated chloroform, often used for its high solubility and low reactivity.

What sets this compound apart is its specific use in esterification reactions and its unique properties as a deuterated ester. This makes it particularly useful in studies involving esters and related compounds .

Properties

IUPAC Name

trideuteriomethyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVLQRXCPHEJC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.003×10-5 mol of methyl acetate and 0.02×10-5 mol of methyl formate were formed.
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1 μL
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1e-09 mol
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Synthesis routes and methods II

Procedure details

0.1 g of the (NEt4)3 [Ru(SnCl3)5 (CH3CN)]/CuO--ZnO/SiO2, i.e., the complex-supporting catalyst prepared in "Preparation 4 of complex-supporting catalyst" (amount of the supported complex: 4.64×10-6 mol) was packed in a reactor and then treated in the same manner as described in Example 3. Next, 1 μl (2.47×10-5 mol) of methanol was introduced into the reactor at a temperature of 200° C. by using helium gas as a carrier (flow rate: 25 ml/min). Thus, 0.0001×10-5 mol of acetic acid, 0.0003×10-5 mol of methyl acetate, 0.010×10-5 mol of methyl formate and 0.0001×10-5 mol of methylal were formed.
Quantity
1 μL
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1e-09 mol
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Synthesis routes and methods III

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
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reactant
Reaction Step One
Name
sodium methylate
Quantity
1.67 kg
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reactant
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2.5 L
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Synthesis routes and methods IV

Procedure details

At this point vaporized methanol is started down the top of column 14d via lines 28d, 48d. By virtue of the fact that there is little acetic acid present in column 14d, there is little heat of reaction from the formation of methyl acetate. Therefore, downward travel of methanol is continued until the vapor breaks through adjacent bottom of column 14d, (as indicated by the temperature reading of probe 15d), whereupon upward travel thereof is commenced by delivery of addition quantities of methanol through line 28d. During downflow of methanol within column 14d, furfural, water, a minor amount of acetic acid and any polymerized materials present pass through line 30d to tank 32d, and any methyl acetate formed will condense as the column heats up and similarly be forced out of column 14d. The secondary upward travel of methanol vapor and downward travel of methanol liquid within column 14d completes the removal of furfural such that the column is essentially loaded with methanol. The originally adsorbed furfural is at this point collected in tank 32 d.
[Compound]
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14d
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15d
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14d
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28d
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48d
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14d
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Synthesis routes and methods V

Procedure details

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reactant
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Nc1cocc2nc3ccccc3c1-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Acetate-d6
Reactant of Route 2
Methyl Acetate-d6
Reactant of Route 3
Reactant of Route 3
Methyl Acetate-d6
Reactant of Route 4
Methyl Acetate-d6
Reactant of Route 5
Methyl Acetate-d6
Reactant of Route 6
Methyl Acetate-d6
Customer
Q & A

Q1: What is the significance of using Methyl Acetate-d6 in studying polystyrene?

A: While the abstract doesn't provide specific details on the "why," using deuterated solvents like this compound is common in polymer characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. [] Deuterated solvents minimize solvent signal interference, allowing researchers to better observe the polystyrene signals and gain insights into its structure and properties. []

Q2: Can you elaborate on the concept of "Liquid-liquid equilibrium data" mentioned in the title and its relevance to polystyrene in Methyl Acetate and this compound?

A: "Liquid-liquid equilibrium data" refers to the conditions where two liquids, in this case, polystyrene solutions and Methyl Acetate (or its deuterated form), can coexist without dissolving completely into each other. [] This data is crucial for understanding:

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